3,6-Anhydro-D-glucose

Descripción

Genesis and Historical Perspectives within Anhydrosugar Chemistry

Anhydrosugars, a class of carbohydrates formed by the intramolecular removal of a water molecule, have long been a subject of interest in chemical research. researchgate.net The formation of a 3,6-anhydro bridge in a D-glucose molecule introduces significant conformational constraints and alters its chemical reactivity compared to its parent monosaccharide. academie-sciences.fr Early investigations into anhydrosugars were foundational to understanding the complex structures and reactions of carbohydrates.

The synthesis of 3,6-Anhydro-D-glucose can be achieved through methods such as the acidic hydrolysis of specific precursors. biosynth.comcymitquimica.com A common historical method involves the sulfation of the primary hydroxyl group at the C-6 position of a D-glucosyl residue, followed by treatment with an alkali, which induces intramolecular cyclization to form the 3,6-anhydro ring. nih.gov Another approach involves starting from D-glucose, which is converted to its 1,2-O-isopropylidene derivative. Subsequent steps, including benzoylation and treatment with trimethylorthobenzoate and catalytic acid, lead to the formation of the 3,6-anhydro-1,2-O-isopropylidene-α-D-glucofuranose core structure. acs.org

Fundamental Structural Characteristics of this compound

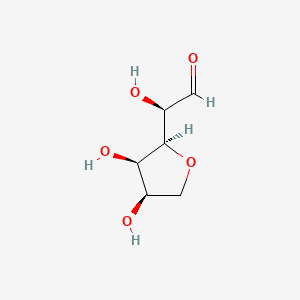

The defining feature of this compound is the covalent bridge between the third and sixth carbon atoms, creating a bicyclic system. This structural modification locks the pyranose ring into a conformation different from the typical chair conformations of D-glucose. academie-sciences.fr This rigid structure significantly influences the molecule's physical and chemical properties.

Table 1: Key Identifiers and Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 7625-23-2 | biosynth.comnih.gov |

| Molecular Formula | C₆H₁₀O₅ | biosynth.comnih.gov |

| Molecular Weight | 162.14 g/mol | biosynth.comnih.gov |

| IUPAC Name | (2R)-2-[(2S,3R,4R)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetaldehyde | nih.gov |

| Synonyms | 3,6-Anhydroglucose | nih.govnih.gov |

The presence of the anhydro bridge makes the glycosidic bond more susceptible to acid hydrolysis compared to that in standard methyl glucosides. academie-sciences.fr This increased reactivity is attributed to the strain within the bicyclic system. academie-sciences.fr

Contextual Significance in Glycoscience and Organic Synthesis

Glycoscience, the study of the structure, function, and biology of carbohydrates, benefits significantly from the unique properties of anhydrosugars like this compound. cymitquimica.com These compounds serve as versatile starting materials for the synthesis of a wide range of carbohydrate-based molecules and other non-carbohydrate natural products. researchgate.net

In organic synthesis, this compound and its derivatives are valuable building blocks. Their rigid conformation allows for stereoselective reactions, making them ideal precursors for the synthesis of complex chiral molecules. acs.org For example, they have been utilized in the synthesis of stereoregular polysaccharides and specifically substituted derivatives. researchgate.net The introduction of a 3,6-anhydro linkage into polysaccharides has been shown to alter their physical properties, such as decreasing viscosity and increasing resistance to enzymatic hydrolysis. nih.gov

Furthermore, the conversion of 3,6-anhydro sugars into platform chemicals like 5-hydroxymethylfurfural (HMF) and levulinic acid is an area of active research, with potential applications in the production of biofuels and bio-based materials. acs.org

Current Research Trajectories and Open Questions Pertaining to this compound

Contemporary research on this compound is focused on several key areas. One major trajectory is its role as an intermediate in the pyrolysis of cellulose and levoglucosan (1,6-anhydro-β-D-glucopyranose), a major product of biomass pyrolysis. researchgate.netrsc.org Understanding the thermal degradation of levoglucosan to this compound and its subsequent products is crucial for optimizing the production of valuable chemicals from lignocellulosic biomass. researchgate.net

Another area of investigation involves the development of more efficient and environmentally friendly synthetic methods for producing 3,6-anhydro sugars. rsc.org This includes exploring catalytic methods that avoid the use of harsh reagents. rsc.org

Open questions remain regarding the full scope of the biological activities of this compound and its derivatives. While its L-enantiomer, 3,6-anhydro-L-galactose, has shown potential as an anticariogenic agent, the biological roles of the D-glucose form are less understood. researchgate.net Further research is also needed to fully elucidate the reaction mechanisms and kinetics of its conversion to platform chemicals under various conditions. acs.org The influence of its unique conformation on glycosylation reactions and the selective cleavage of polysaccharides containing this unit continue to be areas of active study. academie-sciences.fr

Propiedades

IUPAC Name |

(2R)-2-[(2S,3R,4R)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-1-3(8)6-5(10)4(9)2-11-6/h1,3-6,8-10H,2H2/t3-,4+,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYRMLAWNVOIEX-SLPGGIOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)C(C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@H](O1)[C@H](C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901314861 | |

| Record name | 3,6-Anhydro-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901314861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7625-23-2 | |

| Record name | 3,6-Anhydro-D-glucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7625-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Anhydroglucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007625232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Anhydro-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901314861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical and Conformational Analysis of 3,6-anhydro-d-glucose

Elucidation of the Bicyclic Ring System and Chirality

3,6-Anhydro-D-glucose is a derivative of D-glucose formed by the intramolecular removal of a water molecule between the hydroxyl groups on carbons 3 and 6. biosynth.comcymitquimica.com This dehydration process results in the formation of a bicyclic structure. researchgate.net The IUPAC name for this compound is (2R)-2-[(2S,3R,4R)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetaldehyde. nih.gov

The core of this compound consists of a tetrahydrofuran ring (an oxolane ring) fused with another ring system. researchgate.net This bicyclic arrangement is a key feature influencing its chemical and physical properties. The formation of the anhydro bridge locks the molecule into a more rigid conformation compared to its parent monosaccharide, D-glucose. researchgate.net

The chirality of this compound is inherited from the stereocenters present in the original D-glucose molecule. The specific spatial arrangement of the hydroxyl groups and the anomeric carbon, defined in the IUPAC name, dictates its D-configuration. nih.gov This defined stereochemistry is crucial for its recognition by enzymes and its role in various biological and chemical processes.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H10O5 |

| Molecular Weight | 162.14 g/mol |

| CAS Number | 7625-23-2 |

| Appearance | White to Off-White Powder |

| ChEBI ID | CHEBI:27550 |

Data sourced from multiple references. biosynth.comcymitquimica.comnih.gov

Intramolecular Forces and Conformational Preferences

The conformational preferences of this compound are largely dictated by the rigid bicyclic system created by the 3,6-anhydro linkage. Unlike the flexible pyranose ring of glucose, which can exist in various chair and boat conformations, the anhydro bridge significantly restricts the molecule's conformational freedom. researchgate.net

Studies on related anhydro sugars, such as 1,6-anhydro-β-D-glucopyranose, have shown that the presence of the anhydro bridge can lead to the adoption of "flipped" conformations. academie-sciences.fr In the case of 3,6-anhydroglucosides, this constrained structure can force the molecule into a conformation that is typically high in energy for a standard glucoside, such as the ¹C₄ chair conformation. acs.orgnih.gov

Influence of the Anhydro Linkage on Molecular Rigidity and Reactivity

The formation of the 3,6-anhydro bridge imparts significant rigidity to the molecule. researchgate.net This rigidity has a profound impact on its chemical reactivity. Research has shown that the constrained conformation of 3,6-anhydroglucosides can lead to a dramatic increase in reactivity compared to their more flexible counterparts. acs.orgnih.gov

Specifically, methyl 3,6-anhydro-β-D-glucopyranoside, which is forced into a ¹C₄ conformation, hydrolyzes 200–400 times faster than methyl glucosides that exist in the more stable ⁴C₁ conformation. academie-sciences.fracs.orgnih.gov This enhanced reactivity is attributed to the "flipped" conformation, where the arrangement of substituents is less favorable for stability but more prone to certain reactions. academie-sciences.fr This finding supports the principle that conformers with axial hydroxyl groups are more reactive due to being less electron-withdrawing than equatorial hydroxyl groups. acs.orgnih.gov

The increased reactivity is not universal to all anhydro sugars. For instance, methyl 3,6-anhydro-β-D-galactopyranoside, which adopts a B₁,₄ conformation instead of the highly reactive ¹C₄ form, is actually less reactive than its corresponding non-anhydride galactoside. academie-sciences.fracs.org This highlights the critical role of the specific conformation adopted by the bicyclic system in determining the molecule's reactivity. The introduction of the 3,6-anhydro linkage into polysaccharides has been shown to decrease their viscosity and make them more resistant to enzymatic hydrolysis. nih.govoup.com

Table 2: Relative Hydrolysis Rates of Methyl Glycosides

| Compound | Conformation | Relative Hydrolysis Rate |

| Methyl β-D-glucoside | ⁴C₁ | 1 |

| Methyl α-D-glucoside | ⁴C₁ | 1.8 |

| Methyl 3,6-anhydro-β-D-glucoside | ¹C₄ | 446 |

| Methyl β-D-galactoside | ⁴C₁ | 7.2 |

| Methyl 3,6-anhydro-β-D-galactoside | B₁,₄ | 3.8 |

Data adapted from Bols et al. academie-sciences.fr

Computational Chemistry Approaches to Conformational Dynamics

Computational chemistry methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are powerful tools for investigating the conformational dynamics of molecules like this compound. dntb.gov.ua These methods allow for the calculation of the energies of different conformations, providing insights into their relative stabilities and the energy barriers between them.

For the related compound, 3,6-anhydro-α-D-galactose, computational studies have been performed to analyze its conformational landscape in both the gas phase and in aqueous solvent. dntb.gov.ua Such studies can elucidate the preferred conformations and the influence of the solvent on the molecular structure.

DFT calculations have also been employed to study the pyrolysis of glucose derivatives, where the formation of anhydro sugars like levoglucosan (1,6-anhydro-β-D-glucopyranose) is a key process. rsc.org These computational models help to understand the reaction pathways and the factors that favor the formation of specific anhydro products. By "ring-locking" the glucose molecule through chemical modification, the selectivity towards the formation of 1,6-anhydro-β-D-glucopyranose can be significantly increased. rsc.org While not directly on this compound, these studies on analogous systems demonstrate the utility of computational approaches in understanding the structure and reactivity of anhydro sugars.

Advanced Synthetic Methodologies for this compound and its Derivatives

The synthesis of this compound, a dehydrated form of D-glucose, presents unique challenges due to the inherent reactivity and multiple functional groups of the parent monosaccharide. biosynth.comcymitquimica.comnih.gov Advanced methodologies have been developed to achieve its synthesis with high chemo- and regioselectivity, leveraging both chemical and biological approaches.

Reactivity Profiles and Reaction Mechanisms of 3,6-anhydro-d-glucose

Polymerization Behavior of 3,6-Anhydro-D-glucose Residues

This compound and its derivatives are valuable monomers for the synthesis of stereoregular polysaccharides due to their rigid, bicyclic structure. researchgate.net

Cationic ring-opening polymerization (CROP) is a primary method for polymerizing 1,6-anhydro sugars, including derivatives of this compound. nsf.govrsc.orgscientificlabs.com This process allows for the synthesis of polysaccharides with well-defined structures. nsf.gov The polymerization is typically initiated by a Lewis acid, such as boron trifluoride etherate, and can proceed in a living manner, which allows for control over the molecular weight and dispersity of the resulting polymer. nsf.gov

The mechanism of CROP involves the activation of the monomer by the initiator, leading to the formation of a propagating oxocarbenium ion. nsf.gov The polymerization proceeds through the addition of monomer units to this active center, with the ring-opening occurring at the 1,6-anhydro linkage. rsc.org Computational studies have confirmed that ring-opening at the 1,6-anhydro linkage is energetically favored over cleavage of the 1,5-linkage. rsc.org The reaction is controlled by a reversible deactivation of the propagating oxocarbenium ion to form a dormant species, which helps in achieving a controlled polymerization. nsf.gov

Researchers have successfully synthesized various polysaccharides using this method, including d-glucan, d-mannan, and even an unusual l-glucan. nsf.gov The use of biocompatible metal triflates as catalysts has also been explored to make the process more environmentally friendly. rsc.org

A significant advantage of using 1,6-anhydro sugar monomers like this compound derivatives in polymerization is the ability to produce stereoregular polysaccharides. researchgate.netnih.gov The rigid bicyclic structure of the monomer restricts the stereochemical outcome of the ring-opening, leading to polymers with specific and repeating glycosidic linkages.

For example, the cationic ring-opening polymerization of 1,6-anhydro sugar derivatives has been shown to yield highly stereoregular polymers with 1,6-α-glycosidic linkages. rsc.org This stereocontrol is crucial for mimicking the structure of natural polysaccharides and for creating novel materials with specific properties. The synthesis of cellulose, which is a (1→4)-β-D-glucopyranan, has also been achieved for the first time through the cationic ring-opening polymerization of a specifically designed 1,2,4-orthopivalate derivative of 3,6-di-O-benzyl-α-D-glucose. acs.org

The ability to synthesize stereoregular polysaccharides opens up possibilities for creating materials with tailored biological activities and physical properties, such as biocompatible materials and materials with specific thermal and mechanical characteristics. d-nb.inforsc.org

Ring-Opening Polymerization Mechanisms (e.g., Cationic Polymerization)

Rearrangement Reactions and Isomerization Pathways

The formation of this compound itself is a result of a rearrangement reaction, typically an intramolecular cyclization. A common synthetic route involves the treatment of a 6-O-tosylpyranoside with a base. For instance, methyl 6-O-tosyl-α-D-glucopyranoside undergoes intramolecular cyclization under strong basic conditions to yield methyl 3,6-anhydro-α-D-glucopyranoside. rsc.org A milder, high-yielding synthesis has also been developed using tetrabutylammonium fluoride (TBAF) to promote the cyclization of 6-O-tosylpyranosides. researchgate.net

Once formed, 3,6-anhydro sugars can undergo further rearrangement. For example, the reaction of 3,6-anhydro-2-deoxy-D-glucose with o-phenylenediamine can lead to the formation of 1-N,3-N-(o-phenylene)-2-deoxy-α-D-allofuranosylamine. This transformation is proposed to occur through a Michael-type addition of the diamine to an intermediate α,β-unsaturated carbohydrate aldehyde. researchgate.net

Under acidic conditions, this compound can be a precursor to other valuable platform chemicals. For example, its conversion to 5-hydroxymethylfurfural (HMF) involves an initial dehydration followed by acid-induced rearrangements to form a bicyclic intermediate, which then rearranges to form HMF. acs.org This pathway highlights the susceptibility of the anhydro-sugar to acid-catalyzed rearrangements.

Selective Chemical Transformations Influenced by Ring Strain and Conformation

The reactivity of this compound is largely governed by its rigid bicyclic structure, which locks the pyranose ring in a conformation different from the typical chair conformations of D-glucose. acs.orgresearchgate.net This fixed conformation and the inherent ring strain make the molecule a versatile starting material for various chemical transformations. researchgate.netresearchgate.net

The constrained conformation of the 3,6-anhydro ring system significantly impacts glycosylation reactions. Studies on methyl 3,6-anhydro-β-D-glucopyranoside, which serves as a model for glucose in the highly reactive ¹C₄ conformation, have shown that it hydrolyzes 200–400 times faster than methyl glucosides in the more stable ⁴C₁ conformation. researchgate.netacs.org This enhanced reactivity is attributed to the stereoelectronic effects of the axial substituents in the ¹C₄-like conformation. researchgate.netacs.org The finding that axial hydroxyl groups are less electron-withdrawing than equatorial ones supports the high reactivity observed in these constrained systems. acs.org

The selective reactivity of the anhydro residue is also evident in more complex molecules. For instance, glycosides containing a 3,6-anhydro-D-glucopyranosyl unit have been found to react selectively at this anhydro residue. acs.org This selectivity is a direct consequence of the increased reactivity conferred by the strained ring system.

Furthermore, the concept of "ring-locking" through chemical modification at the C1 position of glucose has been shown to dramatically influence the outcome of pyrolysis. By preventing the pyranose ring from opening, the formation of 1,6-anhydro-β-D-glucopyranose (levoglucosan) becomes the dominant pathway, with selectivities greater than 90%. rsc.orgsemanticscholar.org This demonstrates how controlling the conformational flexibility of the sugar ring can direct its reactivity towards a specific product.

In the context of addition reactions, the double bond of 3,6-anhydro-D-glucal (a derivative of this compound) exhibits selective reactivity. For example, the iodoglycosylation of 3,6-anhydro-D-glucal with methanol yields methyl glycosides. researchgate.net However, in the absence of an external nucleophile, an unusual dianhydrosugar can be formed, highlighting the influence of reaction conditions on the transformation of this strained system. researchgate.net

Analytical and Spectroscopic Characterization of 3,6-anhydro-d-glucose

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Configurational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of 3,6-Anhydro-D-glucose in solution. Both ¹H and ¹³C NMR are employed to assign the configuration and conformation of the molecule.

The ¹H NMR spectra of 1,6-anhydro-β-D-hexopyranoses, including derivatives of this compound, have been analyzed to confirm their ¹C₄(D) conformation. researchgate.net For instance, in a study of 1,6-anhydro-β-D-glucopyranose, ¹H NMR chemical shifts were assigned with the aid of H-H COSY experiments. chemicalbook.com The ¹H NMR spectrum of a related compound, (6R)-1,6-anhydro-2,3,4-tri-O-benzoyl-β-D-glucopyranose-6-²H, showed distinct signals that were crucial for its characterization. tandfonline.com The presence of the 3,6-anhydro bridge significantly influences the chemical shifts and coupling constants of the protons within the bicyclic structure. slu.se

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are invaluable for correlating protons with their directly attached carbons, facilitating unambiguous assignments. google.com For example, 2D-HSQC NMR analysis was used to identify the structure of purified 3,6-anhydro-L-galactose by comparing its ¹H and ¹³C ppm values with reported data. google.com Similarly, the structure of sauropunols, which contain a 3,6-anhydro-α-D-glucofuranose core, was confirmed using ¹H and ¹³C NMR data. acs.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Anhydroglucose Derivatives

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-1 | 5.160 | 104.159 |

| H-2 | 4.985 | 78.986 |

| H-3 | 4.877 | 75.193 |

| H-4 | 4.811 | 75.193 |

| H-5 | 4.364 | 75.193 |

| H-6 | 3.869, 3.502 | 67.918 |

Note: Data is based on 1,6-anhydro-β-D-glucose and may vary for this compound. The table is interactive.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for analyzing its fragmentation patterns, which provides further structural information. The monoisotopic mass of this compound is 162.05282 Da. nih.gov

Various MS techniques are employed, including Gas Chromatography-Mass Spectrometry (GC-MS) and tandem mass spectrometry (MS/MS). researchgate.net In GC-MS, the compound is often derivatized to increase its volatility before being separated and analyzed. researchgate.net The fragmentation of D-glucose has been studied in detail using collision-induced dissociation (CID) and infrared multiphoton dissociation (IRMPD), revealing complex dissociation pathways. nih.gov The fragmentation of deprotonated carbohydrate anions, such as those formed from anhydroglucose, can provide structural evidence through techniques like tandem mass spectrometry. rsc.org

Desorption chemical ionization mass spectrometry has been used to identify oligomeric products from the pyrolysis of polysaccharides, which can include anhydro-sugars. cdnsciencepub.com The fragmentation of these anhydro-oligosaccharides can provide information on the original polysaccharide structure. cdnsciencepub.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Anhydro Linkage Confirmation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound and to confirm the presence of the characteristic 3,6-anhydro linkage.

FT-IR spectroscopy is particularly useful for identifying the hydroxyl (O-H) and C-O stretching vibrations. The FT-IR spectrum of polysaccharides typically shows a broad peak for O-H stretching between 3500 and 3200 cm⁻¹. e-algae.org A key feature for anhydro sugars is the band associated with the C-O-C stretching of the anhydro bridge. For instance, in carrageenans, a band around 930 cm⁻¹ in the FT-IR spectrum is indicative of the 3,6-anhydro-D-galactose unit. wiley.com Similarly, a peak at 924 cm⁻¹ in the Raman spectrum of carrageenan is assigned to the C-O-C of 3,6-anhydrogalactose. researchgate.net The IR spectrum of a benzoylated derivative of 3,6-anhydro-α-D-glucofuranose showed a characteristic peak at 1722 cm⁻¹ for the benzoate ester group. nih.gov

Raman spectroscopy provides complementary information. The Raman spectrum of D-ribose, for example, shows distinct bands for C-H stretches and O-H stretches. researchgate.net For anhydro-sugars, specific bands in the fingerprint region can confirm their structure. A band at 756 cm⁻¹ in the Raman spectrum of carrageenan has been attributed to the anhydro-glucose ring. researchgate.net

Table 2: Characteristic Vibrational Frequencies for Anhydro-Sugars

| Wavenumber (cm⁻¹) | Vibrational Mode | Spectroscopy |

| ~3400 | O-H stretching | FT-IR, Raman |

| ~2900 | C-H stretching | FT-IR, Raman |

| ~1060 | C-O-C stretching (glycosidic bonds) | FT-IR |

| ~930 | C-O-C of 3,6-anhydro bridge | FT-IR |

| ~924 | C-O-C of 3,6-anhydro bridge | Raman |

| ~756 | Anhydro-glucose ring | Raman |

Note: The table is interactive.

Chromatographic Techniques (GC, HPLC) for Purity Assessment and Quantitative Analysis

Chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of this compound and for its quantitative analysis.

Gas Chromatography (GC): GC is often used for the analysis of volatile derivatives of sugars. For the analysis of anhydro-sugars in aerosols, a fast two-dimensional GC-MS method with thermal extraction has been developed, which does not require chemical derivatization. copernicus.org In other applications, sugars are converted to more volatile derivatives like trimethylsilyl ethers before GC analysis. fao.org For example, methyl 3,6-anhydro-α-D-mannofuranoside showed a single peak in gas-liquid chromatography, indicating its purity. cdnsciencepub.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of non-volatile compounds like this compound. A reversed-phase HPLC method has been developed for the simultaneous determination of monosaccharides, including anhydro-sugars, after perbenzoylation. 2stage.org The analysis of 3,6-anhydro-D-galactose has been performed using an Agilent 1200 HPLC system with an Aminex HPX-87H column. acs.org Furthermore, an HPLC method using a refractive index detector has been established for the quantification of 3,6-anhydro-L-galactose. google.com

Advanced X-ray Diffraction and Crystallography for Solid-State Structure

X-ray diffraction and crystallography are powerful techniques for determining the precise three-dimensional arrangement of atoms in the solid state, providing definitive information about bond lengths, bond angles, and conformation.

The crystal structure of a derivative, octakis(3,6-anhydro)-γ-cyclodextrin, which is composed of eight 3,6-anhydroglucose units, has been determined by X-ray crystallography. rsc.org This analysis revealed a unique "horse saddle" molecular shape, in contrast to the cylindrical structure of unmodified cyclodextrins. rsc.org The 3,6-anhydroglucose units are restricted to a ¹C₄ conformation due to the intramolecular ether bridges. rsc.org

While a crystal structure for this compound itself was not found in the search results, the structures of related anhydro-sugar derivatives have been elucidated. For example, the crystal structure of 3,6-anhydro-α-D-glucosyl-1,4:3,6-dianhydro-β-D-fructoside was solved by direct methods, revealing an orthorhombic unit cell. rsc.org The crystal structure of 1,2-anhydro-3,4:5,6-di-O-isopropylidene-1-C-nitro-D-mannitol has also been determined by X-ray crystallography. cdnsciencepub.com

Applications of 3,6-anhydro-d-glucose in Materials Science and Chemical Engineering

Development of Novel Polymeric Materials from 3,6-Anhydro-D-glucose Monomers

The use of anhydro sugars as monomers has gained considerable traction for the development of advanced polymers. These monomers are attractive because they are rigid, chiral, non-toxic, and derived from renewable resources rather than petroleum. researchgate.net Their bifunctional nature allows them to be incorporated into various polymer backbones through step-growth polymerization. researchgate.netmdpi.com

A significant application of anhydro sugars, particularly the related dianhydrohexitol 1,4:3,6-dianhydro-D-glucitol (more commonly known as isosorbide), is in the synthesis of biodegradable and biocompatible polymers. researchgate.netlifescienceglobal.com These sugar-based monomers are prized for their ability to impart desirable properties such as biocompatibility, high mechanical strength, and the formation of safe degradation products. nih.gov

Researchers have successfully synthesized poly(ester carbonate)s by the bulk polycondensation of isosorbide with comonomers like diphenyl sebacate and diphenyl carbonate. researchgate.net The resulting polymers were found to be potentially biodegradable, with soil burial tests and enzymatic degradation studies confirming their susceptibility to environmental breakdown. researchgate.net The biodegradability of these poly(ester carbonate)s was observed to be highest at carbonate contents between 10–20 mol %. researchgate.net Similarly, polyesters and poly(ester amide)s incorporating dianhydrohexitols have been developed, demonstrating the versatility of these bio-based monomers in creating polymers suitable for applications where biodegradability is a key requirement. mdpi.comlifescienceglobal.com

The incorporation of the 3,6-anhydro bridge into carbohydrate structures leads to the creation of functional materials with unique properties. For instance, introducing the 3,6-anhydro linkage into α-D-glucans like elsinan, pullulan, and amylose results in a marked decrease in the viscosity of the original polysaccharides and renders them resistant to enzymatic hydrolysis. nih.gov This modification highlights the potential to tune the physical and biological properties of polysaccharides for specific applications.

Anhydro sugars are considered versatile starting materials for preparing stereoregular polysaccharides and their derivatives. researchgate.net The defined, rigid, and chiral structure of monomers like isosorbide is particularly valuable for synthesizing polymers with high glass transition temperatures and good thermomechanical resistance. researchgate.net This rigidity stems from the fused ring system, which restricts conformational flexibility in the polymer chain. Furthermore, the inherent chirality of these carbohydrate-derived monomers can be exploited to create polymers with specific optical properties, such as cholesteric polycarbonates. researchgate.net Modifying synthetic polymers with carbohydrate derivatives like this compound is a key method for functionalization, imparting not only biorenewability but also enhancing biocompatibility for uses in drug delivery, tissue engineering, and bioimplants. researchgate.net

Synthesis of Biodegradable and Biocompatible Polymers

Strategic Intermediate in Organic and Biomass Chemistry

Beyond direct use in polymers, this compound and related anhydro sugars serve as crucial intermediates in the conversion of biomass into valuable chemicals, aligning with the principles of a sustainable bio-economy. researchgate.net

Anhydro sugars are effective precursors for producing platform chemicals like 5-hydroxymethylfurfural (HMF) and levulinic acid (LA). acs.orgrug.nl While much of the research has focused on the more readily available 3,6-anhydro-D-galactose (D-AHG) from seaweed, the findings are highly relevant. acs.orgrug.nl D-AHG has been identified as an excellent precursor for HMF, with acid-catalyzed dehydration in water achieving yields as high as 67 mol %. acs.orgrug.nl The conversion proceeds through an initial dehydration followed by acid-induced rearrangements to form HMF. acs.org

Further reaction of HMF under acidic conditions leads to the formation of levulinic acid. researchgate.net Kinetic studies on D-AHG conversion have shown that LA yields can reach up to 51 mol %. acs.orgrug.nl These processes are part of a broader effort to convert C6 sugars from biomass into key chemical intermediates that can replace petroleum-derived products. mdpi.comresearchgate.netresearchgate.net

The use of 3,6-anhydro sugars is intrinsically linked to the valorization of third-generation biomass, particularly marine macroalgae (seaweed). nih.gov Red macroalgae are rich in polysaccharides like agarose and carrageenan, which are composed of D-galactose and 3,6-anhydro-galactose units. acs.orgmdpi.com Utilizing this biomass is advantageous as it does not require arable land or fertilizers and has a high CO2 fixation rate. nih.gov

The development of processes to hydrolyze these polysaccharides into their constituent monomers, including 3,6-anhydro sugars, is a critical step in creating a sustainable biorefinery. nih.govgoogle.com These monomers can then be converted into a range of valuable products, from biofuels to platform chemicals and polymers. mdpi.comnih.gov For instance, the anhydro sugar alcohol 3,6-anhydro-l-galactitol (AHGol), produced by the biological reduction of 3,6-anhydro-L-galactose, has been identified as a new platform chemical that can be converted to isosorbide, an intermediate for plastics. nih.gov This approach represents an energy-efficient pathway to valuable materials from a sustainable feedstock. nih.gov

Precursor for High-Value Fine Chemicals (e.g., 5-hydroxymethylfurfural and levulinic acid from related anhydro sugars)

Chemoenzymatic Production of Advanced Carbohydrate Scaffolds

Chemoenzymatic synthesis has emerged as a powerful strategy for producing complex and well-defined carbohydrate structures, offering excellent regio- and stereoselectivity without the need for extensive protecting group chemistry. nih.govresearchgate.net This approach integrates the specificity of enzymatic reactions with the flexibility of chemical synthesis. nih.gov

Q & A

Q. Q1. What are the established synthetic pathways for 3,6-anhydro-D-glucose, and how can reaction conditions be optimized for yield?

A1. this compound is typically synthesized via acid-catalyzed intramolecular dehydration of D-glucose derivatives. A common approach involves selective protection of hydroxyl groups, followed by activation of the 3- or 6-position for cyclization. For example, sulfonic acid catalysts (e.g., p-toluenesulfonic acid) under anhydrous conditions can promote 3,6-anhydro ring formation . Optimization often requires controlling temperature (80–100°C) and solvent polarity (e.g., DMF or DMSO) to minimize side reactions like over-dehydration. Yield improvements (≥70%) are achievable by monitoring reaction progress via TLC or HPLC .

Q. Q2. How is this compound structurally characterized, and what analytical techniques are critical for confirmation?

A2. Structural confirmation relies on:

- NMR spectroscopy : H and C NMR identify the anomeric proton (δ 5.2–5.5 ppm) and confirm the absence of hydroxyl groups at C3 and C5. 2D NMR (HSQC, COSY) maps ring connectivity .

- Mass spectrometry : High-resolution ESI-MS detects the molecular ion [M+H] at m/z 163.06 (CHO) .

- X-ray crystallography : Resolves the chair conformation of the pyranose ring and 3,6-anhydro bridge geometry .

Q. Q3. What are the solubility and stability profiles of this compound under physiological conditions?

A3. The compound is hygroscopic and soluble in polar aprotic solvents (e.g., DMSO, methanol) but poorly soluble in water (<5 mg/mL at 25°C). Stability studies show degradation above 60°C or in acidic/basic conditions (pH <3 or >9), forming levoglucosan or furan derivatives. Storage recommendations: desiccated at -20°C in amber vials .

Advanced Research Questions

Q. Q4. How can computational modeling (e.g., DFT, MD) predict the reactivity of this compound in enzyme-binding studies?

A4. Density Functional Theory (DFT) calculates the molecule’s charge distribution, highlighting nucleophilic sites (e.g., C2 hydroxyl) for glycosidase interactions. Molecular Dynamics (MD) simulations model its conformational flexibility in aqueous solutions, predicting binding affinity to enzymes like α-amylase or glucose-6-phosphate dehydrogenase. These models guide mutagenesis studies to validate active-site interactions .

Q. Q5. What contradictions exist in reported biological activity data, and how can they be resolved methodologically?

A5. Discrepancies in antimicrobial or anticancer activity (e.g., IC variability) often stem from:

- Purity issues : Impurities like residual D-glucose (≤4.0% by USP standards) skew bioassay results. Rigorous HPLC purification (C18 column, 0.1% TFA mobile phase) is essential .

- Assay conditions : Varying pH or serum albumin concentrations alter compound stability. Standardized protocols (e.g., ISO 10993-5 for cytotoxicity) mitigate variability .

Q. Q6. How can isotopic labeling (e.g., 13^{13}13C, 2^{2}2H) of this compound elucidate its metabolic fate in tracer studies?

A6. C-labeling at C1 or C6 enables tracking via C-NMR or LC-MS in metabolic flux analysis. For example, C-enriched this compound can identify incorporation into glycolytic intermediates in microbial cultures, revealing bypass pathways under stress . Deuteration at non-exchangeable positions (e.g., C2) improves MS sensitivity for pharmacokinetic profiling .

Methodological Standards and Data Analysis

Q. Table 1. Key Analytical Parameters for this compound

Q. Q7. How are conflicting chromatographic results (e.g., co-elution peaks) addressed in quality control?

A7. Co-elution with isomers (e.g., 1,6-anhydro-D-glucose) is resolved by:

- HPLC method optimization : Use a Zorbax NH column with acetonitrile/water (85:15) isocratic elution, enhancing resolution of anhydro derivatives .

- Spiking with reference standards : USP 1,6-anhydro-D-glucose RS confirms peak identity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.